Sodium 4-(4-aminobenzamido)butanoate
Description
Properties
IUPAC Name |
sodium;4-[(4-aminobenzoyl)amino]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.Na/c12-9-5-3-8(4-6-9)11(16)13-7-1-2-10(14)15;/h3-6H,1-2,7,12H2,(H,13,16)(H,14,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYKCLDZIIBTIG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCC(=O)[O-])N.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N2NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Rhodium-Catalyzed Conjugate Addition
A critical intermediate, 3-(4-aminophenyl)butanoic acid, can be synthesized via rhodium-catalyzed asymmetric conjugate addition. Adapted from protocols for 3-(4-bromophenyl)butanoic acid, this method employs:
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Bis(norbornadiene)rhodium(I) tetrafluoroborate (0.01 equiv) and (R)-BINAP (0.01 equiv) as chiral ligands.
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Ethyl crotonate and (4-aminophenyl)boronic acid in 1,4-dioxane/water at 35°C.
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NaOH-mediated saponification (5.0 M, 50°C) to hydrolyze the ethyl ester to the carboxylic acid.
Key Data :
| Parameter | Value |
|---|---|
| Yield (crude) | 99% |
| Purity after crystallization (heptane) | >98% |
| Optical purity (ee) | >99% (via chiral HPLC) |
This method achieves high enantioselectivity but requires rigorous exclusion of oxygen and moisture.
Nitro-Group Reduction and Amide Formation
Pd/C-Catalyzed Hydrogenation
Building on the hydrogenation of 2-fluoro-4-nitro-N-methylbenzamide, the nitro group in 4-nitrobenzamido intermediates is reduced using:
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10% Pd/C (5 wt%) under 10 atm H₂ in ethyl acetate.
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Room-temperature reactions (12–20 h) to minimize side reactions.
Optimization Insight :
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Acid additives (e.g., HCl) suppress catalyst poisoning by amine products.
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Solvent choice : Ethyl acetate outperforms methanol in preventing over-reduction.
Performance Metrics :
| Condition | Yield | Purity |
|---|---|---|
| Ethyl acetate, 10 atm H₂ | 98.1% | 98.6% |
| Methanol, 5 atm H₂ | 85.3% | 91.2% |
This step is critical for avoiding residual nitro compounds, which complicate downstream salt formation.
Sodium Salt Formation via Saponification
NaOH-Mediated Carboxylate Generation
The terminal carboxylic acid is converted to the sodium salt using:
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5.0 M NaOH in methanol/water (3:1 v/v) at 50°C for 1 h.
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Precipitation by adjusting pH to 1–2 with HCl, followed by neutralization with NaOH.
Process Notes :
-
Crystallization solvent : Heptane enables >99% recovery of the sodium salt.
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Impurity profile : Residual dichloromethane (from extraction) must be <10 ppm (GC analysis).
Alternative Routes and Comparative Analysis
Direct Amidation of 4-Aminobenzoic Acid
Coupling 4-aminobenzoic acid with sodium 4-aminobutanoate using EDC/HOBt :
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Yield : 72–78% (lower due to poor solubility of sodium salts).
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Side products : N-acylurea (5–8%) from EDC decomposition.
Solid-Phase Synthesis
Immobilizing 4-nitrobenzoic acid on Wang resin, followed by:
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Amidation with Fmoc-4-aminobutanoic acid.
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Hydrogenation and cleavage with TFA/water.
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Advantage : Simplifies purification (resin filtration).
Yield Comparison :
Environmental and Scalability Considerations
Solvent Recycling
Chemical Reactions Analysis
Types of Reactions
Sodium 4-(4-aminobenzamido)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium, platinum, or gold nanoparticles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Sodium 4-(4-aminobenzamido)butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of sodium 4-(4-aminobenzamido)butanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the condensation of amine and carboxylic groups, leading to the formation of various products. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural or functional similarities with sodium 4-(4-aminobenzamido)butanoate:
Sodium 4-(4-Aminobenzamido)Benzoate
- Molecular Formula : C₁₄H₁₁N₂NaO₃
- Key Features: Replaces the butanoate group with a benzoate (aromatic carboxylate), enhancing aromaticity and rigidity.
- Applications: Demonstrated in catalytic processes, such as the formation of p,p’-azodibenzoate in polymer-metal nanocomposites .
- Comparison: The benzoate derivative likely exhibits lower aqueous solubility than the butanoate analog due to increased hydrophobicity from the aromatic ring.
Methyl 4-(4-((2-(tert-Butoxy)-2-Oxoethyl)(4-Methoxyphenyl)Amino)Benzamido)Butanoate
- Key Features : A methyl ester derivative with additional tert-butoxy and methoxyphenyl substituents.
- Comparison : The ester group and bulky substituents reduce water solubility compared to the sodium salt form. The tert-butoxy group may enhance metabolic stability.
(S)-Methyl 4-(1-Aminoethyl)Benzoate
- Molecular Formula: C₁₀H₁₃NO₂
- Key Features: Chiral aminoethyl group attached to a methyl benzoate.
- Applications : Used in asymmetric synthesis and pharmaceutical intermediates .
- Comparison: The absence of the benzamido linkage and shorter chain limit its ability to form hydrogen-bonding networks compared to this compound.
Methyl 4-(Hydroxyimino)Butanoate
- Molecular Formula: C₅H₉NO₃
- Key Features: Hydroxyimino group on a butanoate backbone.
- Comparison: The hydroxyimino group introduces polarity but lacks the aromatic amide’s biological interaction capabilities.
Table 1: Comparative Properties of this compound and Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Solubility (Predicted) | Key Applications |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₃N₂NaO₃ | 256.23 | Sodium carboxylate, benzamido | High (aqueous) | Drug delivery, catalysis |
| Sodium 4-(4-aminobenzamido)benzoate | C₁₄H₁₁N₂NaO₃ | 286.24 | Sodium carboxylate, benzamido | Moderate | Catalytic nanocomposites |
| Methyl 4-(complex substituents)butanoate | - | - | Methyl ester, tert-butoxy, benzamido | Low (organic solvents) | Protein binding studies |
| (S)-Methyl 4-(1-aminoethyl)benzoate | C₁₀H₁₃NO₂ | 179.22 | Methyl ester, chiral aminoethyl | Low | Chiral synthesis |
| Methyl 4-(hydroxyimino)butanoate | C₅H₉NO₃ | 131.13 | Methyl ester, hydroxyimino | Moderate | Chemical intermediates |
Q & A
Basic: What are the optimal reaction conditions for synthesizing Sodium 4-(4-aminobenzamido)butanoate with high purity?
Methodological Answer:
The synthesis typically involves coupling 4-aminobenzoic acid derivatives with a sodium butanoate precursor. A validated approach uses 4-aminobenzoic acid and a sodium butanoate ester under anhydrous conditions. For example, in THF with anhydrous Na₂CO₃ as a base, reaction at room temperature for 6–12 hours achieves moderate yields . Acid-catalyzed esterification (e.g., H₂SO₄ under reflux) can optimize conversion rates, but post-reaction purification via recrystallization or distillation is critical to remove unreacted starting materials .
Key Parameters Table:
| Variable | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | THF or methanol | THF improves solubility |
| Catalyst | H₂SO₄ (esterification) | Accelerates reaction rate |
| Temperature | Room temp. (coupling) / Reflux | Higher temps risk side reactions |
| Purification | Ethanol recrystallization | Removes Na₂CO₃ residues |
Advanced: How can researchers resolve discrepancies in reported solubility profiles across different solvents?
Methodological Answer:
Discrepancies often arise from polymorphic forms (e.g., crystalline vs. amorphous) or residual salts. To address this:
- Characterize polymorphs via X-ray diffraction (XRD) and differential scanning calorimetry (DSC) .
- Use HPLC with polar/non-polar columns to assess purity and identify solvent-specific degradation products .
- Cross-validate solubility using standardized protocols (e.g., shake-flask method at 25°C) and report solvent dielectric constants .
Example Workflow:
Prepare saturated solutions in target solvents (e.g., DMSO, water).
Filter and quantify via UV-Vis spectroscopy (λ = 250–450 nm) .
Compare with computational solubility predictions (e.g., Hansen parameters) .
Basic: Which spectroscopic techniques are most effective for characterizing the molecular structure?
Methodological Answer:
- ¹H/¹³C NMR : Confirm amine (-NH₂) and carboxylate (-COO⁻) groups. For example, the amine proton resonates at δ 6.5–7.5 ppm, while the carboxylate carbon appears at ~175 ppm .
- FT-IR : Identify amide I (1640–1680 cm⁻¹) and carboxylate (1400–1450 cm⁻¹) stretches .
- UV-Vis : Detect π→π* transitions in the aromatic/amide backbone (250–300 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
